molecular formula C6H11N3 B10904163 5-ethyl-1-methyl-1H-pyrazol-4-amine

5-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B10904163
M. Wt: 125.17 g/mol
InChI Key: LTBJIMCRWXQMMM-UHFFFAOYSA-N
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Description

5-ethyl-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of ethyl hydrazine with 1-methyl-3-oxobutane under acidic conditions can yield the desired pyrazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino group in the pyrazole ring can form hydrogen bonds with target proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-ethyl-1-methyl-1H-pyrazol-4-amine has unique structural features that may influence its reactivity and biological activity. The position of the ethyl and methyl groups on the pyrazole ring can affect the compound’s electronic properties and steric interactions, making it a valuable scaffold for designing new molecules with specific functions .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

5-ethyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C6H11N3/c1-3-6-5(7)4-8-9(6)2/h4H,3,7H2,1-2H3

InChI Key

LTBJIMCRWXQMMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C)N

Origin of Product

United States

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